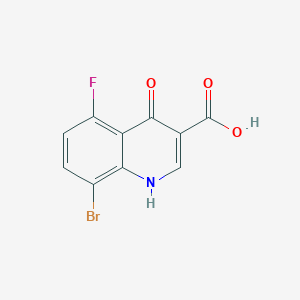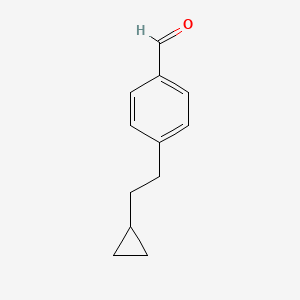
4-(2-Cyclopropylethyl)benzaldehyde
描述
4-(2-Cyclopropylethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that benzaldehydes, in general, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress .
Mode of Action
Benzaldehydes can react with nucleophiles, such as nitrogen and oxygen . In these reactions, oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzaldehydes are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that drug pharmacokinetics determine the onset, duration, and intensity of a drug’s effect .
Result of Action
It is known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Action Environment
It is known that environmental factors can affect the rate of reaction of benzaldehydes .
生化分析
Biochemical Properties
4-(2-Cyclopropylethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt cellular antioxidation systems, making it a potent chemosensitizing agent in antifungal treatments . The interactions primarily involve the aldehyde group forming covalent bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, this compound can act as a redox-active compound, influencing redox homeostasis within cells .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering redox states and interacting with key regulatory proteins . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules through its reactive aldehyde group. This interaction can lead to the formation of Schiff bases with amino groups in proteins, resulting in enzyme inhibition or activation . Additionally, the compound can act as a redox-active agent, influencing cellular redox homeostasis and generating reactive oxygen species (ROS). These ROS can further modulate signaling pathways and gene expression, leading to various cellular responses . The compound’s ability to disrupt cellular antioxidation systems is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of antioxidation enzymes, which may mitigate its initial effects . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antifungal activity and modulation of cellular redox states . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols . These metabolic transformations are catalyzed by enzymes such as aldehyde dehydrogenases and reductases. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells . Additionally, its interactions with cofactors, such as NADH and NADPH, play a crucial role in its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Additionally, it may interact with transporters and binding proteins that modulate its intracellular localization and accumulation . Studies have shown that benzaldehyde derivatives can enhance the absorption of other drugs by increasing membrane permeability . This property makes this compound a potential absorption promoter in drug delivery systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can facilitate its transport to mitochondria, where it can exert its effects on mitochondrial function and redox homeostasis . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-(2-cyclopropylethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLKBDBSVSOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
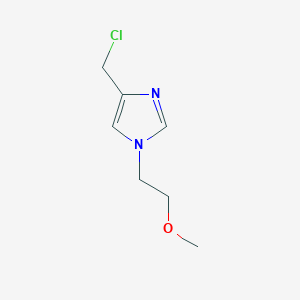
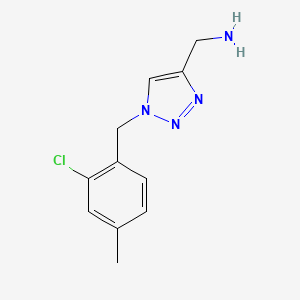
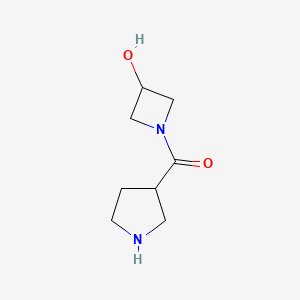
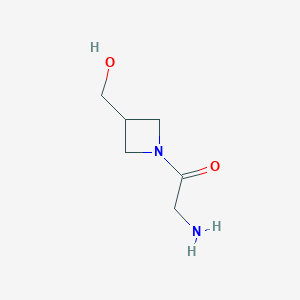
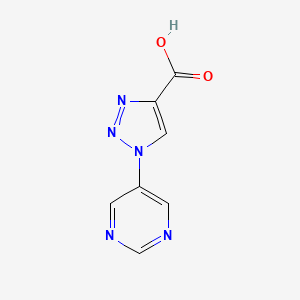

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)
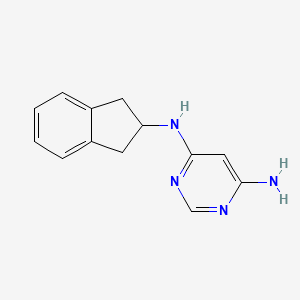
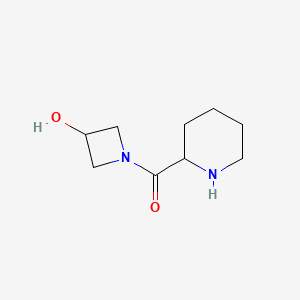
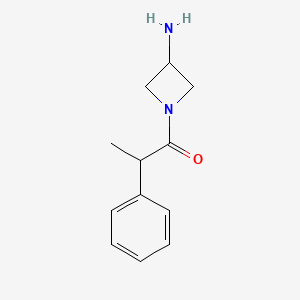
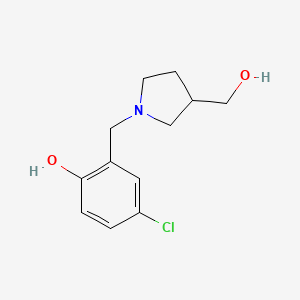
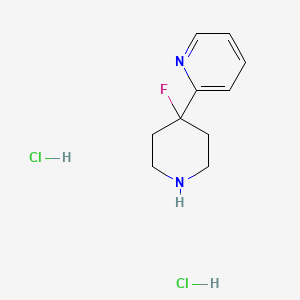
![8-Fluorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474900.png)
